molecular formula C14H18N2OS2 B12195627 5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- CAS No. 1049129-26-1

5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo-

Cat. No.: B12195627
CAS No.: 1049129-26-1
M. Wt: 294.4 g/mol
InChI Key: QQTKAEWTXVFHII-UHFFFAOYSA-N
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Description

The compound 5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- is a structurally complex thiazolidinone derivative featuring a pyridinylidene substituent at the 4-position of the thiazolidinone core. Its unique structure includes a 2,6-dimethyl-substituted pyridine ring and a 2-methylpropyl (isobutyl) group at the 1-position of the pyridinylidene moiety.

Properties

CAS No.

1049129-26-1

Molecular Formula

C14H18N2OS2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[2,6-dimethyl-1-(2-methylpropyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-thiazolidin-5-one

InChI

InChI=1S/C14H18N2OS2/c1-8(2)7-16-9(3)5-11(6-10(16)4)12-13(17)19-14(18)15-12/h5-6,8H,7H2,1-4H3,(H,15,18)

InChI Key

QQTKAEWTXVFHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)SC(=S)N2)C=C(N1CC(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Reactants : 2-Thioxo-thiazolidin-4-one derivatives and 2,6-dimethyl-1-(2-methylpropyl)-4-pyridinecarbaldehyde.

  • Catalysts : Piperidine, ammonium acetate, or sodium acetate in acetic acid.

  • Solvents : Ethanol, toluene, or solvent-free conditions under microwave irradiation.

  • Yield : 62–98% for analogous compounds, depending on substituents.

Mechanistic Insight :
The reaction proceeds via deprotonation of the active methylene group, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the Z-configured exocyclic double bond, as confirmed by X-ray crystallography.

Multicomponent Cyclocondensation Approaches

One-pot multicomponent reactions (MCRs) offer efficient access to the thiazolidinone scaffold while incorporating the pyridinylidene substituent in a single step.

Thiourea-Based Cyclization

  • Reactants :

    • Primary amine (e.g., 2-methylpropylamine),

    • Carbonyl component (2,6-dimethyl-4-pyridinone),

    • Thiolic agent (thioglycolic acid or mercaptoacetic acid).

  • Conditions : Reflux in ethanol or toluene with dehydrating agents (e.g., Bi(SCH₂COOH)₃).

  • Yield : 70–85% for similar thiazolidinones.

Example Protocol :

  • Condensation of 2-methylpropylamine with 2,6-dimethyl-4-pyridinone forms an imine intermediate.

  • Cyclization with mercaptoacetic acid introduces the thioxo group at C2.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity.

Optimization Parameters

  • Temperature : 70–120°C.

  • Catalysts : Piperidine or morpholine in acetic acid.

  • Time : 10–30 minutes vs. 4–8 hours under conventional heating.

Advantages :

  • Higher purity due to reduced side reactions.

  • Energy-efficient and scalable for industrial applications.

Post-Modification of Thiazolidinone Intermediates

Thioxo Group Introduction via Lawesson’s Reagent

  • Substrate : 2-Oxo-thiazolidinone derivatives.

  • Reagent : Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

  • Conditions : Reflux in toluene for 4–6 hours.

  • Yield : 75–90% for sulfur incorporation.

Stereochemical and Structural Considerations

Z-Isomer Dominance

The exocyclic double bond (C4=N) predominantly adopts the Z-configuration due to steric hindrance from the 2-methylpropyl group on the pyridine ring. This is consistent with X-ray data for analogous compounds.

Spectroscopic Characterization

  • ¹H NMR :

    • δ 1.23–1.25 ppm (diastereotopic protons of 2-methylpropyl).

    • δ 5.71 ppm (N-CH-S coupling).

  • IR :

    • 1690 cm⁻¹ (C=O stretch of thiazolidinone).

    • 2432 cm⁻¹ (C=S stretch).

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)Reference
KnoevenagelPiperidineEthanol485
MulticomponentBi(SCH₂COOH)₃Solvent-free278
Microwave-assistedMorpholineAcetic acid0.592
Post-modificationLawesson’s reagentToluene688

Chemical Reactions Analysis

Reaction Mechanisms

The formation of the compound involves multiple steps:

  • Aldol Condensation : The pyridinylidene group is introduced via aldol condensation, where the aldehyde reacts with the thiazolidinone ring to form a conjugated system.

  • Cyclization : Thioglycolic acid reacts with Schiff bases to form the five-membered thiazolidinone ring, driven by nucleophilic attack and elimination of water .

  • Michael Addition : In related thiazolidinones, the exocyclic double bond (e.g., in 5-ene derivatives) undergoes Michael addition with nucleophiles, though this may not directly apply to the target compound .

Key Functional Groups :

  • Thioxo Group (C=S) : Contributes to electrophilicity and reactivity in nucleophilic addition reactions.

  • Pyridinylidene Ring : Stabilizes the conjugated system and influences biological activity.

Reaction Conditions

Optimal conditions vary by method:

  • Catalysts : Piperidine or methylamine are commonly used to facilitate condensation reactions .

  • Solvents : Ethanol, acetic acid, or DMF are preferred for solubility and reaction control .

  • Temperature : Moderate heating (e.g., reflux at 80–100°C) or microwave irradiation for efficiency .

Table 2: Reaction Conditions

ParameterDetails
Catalyst Piperidine or methylamine
Solvent Ethanol, acetic acid, DMF
Temperature Room temperature to reflux
pH Basic conditions (e.g., piperidine)

Spectroscopic Characterization

Structural confirmation relies on:

  • Infrared (IR) Spectroscopy :

    • C=S Stretch : Absorption bands around 1200–1300 cm⁻¹ indicate the thioxo group.

    • C=N Stretch : Pyridinylidene conjugation shows peaks near 1600–1700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Proton signals corresponding to the pyridinylidene and thiazolidinone protons are diagnostic.

    • ¹³C NMR : Carbonyl carbons (C=O, C=S) appear as downfield shifts.

Table 3: Spectroscopic Data

TechniqueKey Features
IR C=S (1200–1300 cm⁻¹), C=N (1600–1700 cm⁻¹)
¹H NMR Pyridinylidene protons (δ 7.0–8.5 ppm), thiazolidinone NH (δ 8.5–10.0 ppm)
¹³C NMR C=S (δ 180–200 ppm), carbonyls (δ 160–180 ppm)

Structural Modifications and Reactivity

The compound’s reactivity is influenced by:

  • Conjugation : The pyridinylidene system enhances stability and may participate in π-electron interactions.

  • Electrophilic Centers : The C=S group and carbonyl carbons (C=O) act as sites for nucleophilic attacks .

  • Substitution Patterns : Bulky substituents (e.g., 2,6-dimethyl groups) may sterically hinder reactions.

Biological Activity Correlation

While the focus is on chemical reactions, structural features like the pyridinylidene group and thioxo functionality are linked to anticancer and antimicrobial activities in related thiazolidinones .

References :
- EvitaChem (2025) Product Details.
- PMC (2013) Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones.
- Frontiers (2022) Design and synthesis of new thiazolidinone/uracil derivatives.
- PMC (2023) Recent advances in synthetic strategies and SAR of thiazolidin-4-one derivatives.
- EvitaChem (2025) Product Details.
- CiteSeerX (n.d.) Short Review on Synthesis of Thiazolidinone and β-Lactam.
- PMC (2017) 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. The compound under discussion has been synthesized alongside other thiazolidinones, demonstrating significant cytotoxic effects against various cancer cell lines. For instance, derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting that modifications to the thiazolidinone structure can enhance anticancer properties .

2. Antimicrobial Properties
Thiazolidinone derivatives, including the compound of interest, have exhibited antimicrobial activity against Gram-positive bacteria. Research indicates that these compounds can achieve minimum inhibitory concentration (MIC) values as low as 2 μg/mL against certain bacterial strains. This suggests their potential use in developing new antibacterial agents to combat resistant bacterial infections .

3. Anti-inflammatory Effects
The thiazolidinone scaffold has been recognized for its anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo. This opens avenues for the development of thiazolidinones as therapeutic agents for inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity
Thiazolidinones have been explored for their pesticidal properties. Preliminary studies suggest that certain derivatives can act as effective fungicides or insecticides due to their ability to disrupt biological processes in pests and pathogens. The unique chemical structure of 5-Thiazolidinone may enhance its effectiveness in agricultural applications .

Materials Science Applications

1. Polymer Chemistry
The incorporation of thiazolidinone derivatives into polymer matrices has been investigated for creating materials with enhanced mechanical properties and thermal stability. The compound's unique chemical structure allows it to act as a cross-linking agent, which can improve the durability and performance of polymer-based materials .

Case Studies and Research Findings

StudyFocusFindings
Foroughifar et al., 2023Anticancer ActivityDeveloped novel thiazolidinone derivatives showing significant cytotoxicity against cancer cell lines .
Bhosle et al., 2014Antimicrobial PropertiesDemonstrated antimicrobial activity with MIC values ranging from 2 to 16 μg/mL against Gram-positive bacteria .
Prasad et al., 2023Synthesis TechniquesExplored various synthetic routes leading to improved yields of thiazolidinone derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. Additionally, it may interfere with cell signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in the substituents on the pyridinylidene group and the thiazolidinone core. Key comparisons include:

Compound Name Key Substituents Synthesis Method Biological Activity/Properties Reference
5-(1-Methyl-2(1H)-pyridinylidene)-3-(2-propenyl)-2-thioxo-4-thiazolidinone 1-methylpyridinylidene, 2-propenyl Cyclocondensation of thiourea derivatives Not reported (structural focus)
Z-5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines Aroylmethylene, benzyl Cycloaddition with nitrile oxides Reactivity in isomerization/dimerization
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one 4-Methoxybenzylidene, cyclopropylamino One-pot multicomponent reaction (MCR) Antimicrobial activity against 12 strains
5-Ylidene-3-(1-aryl-pyrrolidine-2,5-dione)-2-thioxo-4-thiazolidinones Pyrrolidine-2,5-dione, aryl substituents Condensation with arylpyrrolidinediones Designed for drug development (unspecified)
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones 4-Hydroxyphenyl, arylidenehydrazono Reflux with thiosemicarbazide and aldehydes Not reported (synthetic methodology focus)

Key Structural Differences :

  • Pyridinylidene vs. This may influence solubility and binding affinity in biological systems.
  • Thioxo vs.
Physicochemical Properties
  • Solubility : The isobutyl and dimethyl groups in the target compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., 4-methoxybenzylidene in ).
  • Stability : Thioxo derivatives are prone to oxidation under acidic conditions, whereas oxo analogs (e.g., in ) exhibit greater stability .

Biological Activity

5-Thiazolidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 5-Thiazolidinone, 4-[2,6-dimethyl-1-(2-methylpropyl)-4(1H)-pyridinylidene]-2-thioxo- is a notable member of this class, exhibiting promising pharmacological profiles.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : Thiazolidinone ring
  • Substituents :
    • Pyridine ring with dimethyl and isopropyl groups
    • Thioxo group at position 2

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazolidinone derivatives. For instance, a series of thiazolidinone compounds were evaluated for their ability to inhibit various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
4aMCF-718.35EGFR inhibition
4bA278024.34G1 cell cycle arrest
4cHT2928.65Apoptosis induction

These findings indicate that compounds with specific substitutions on the thiazolidinone core exhibit enhanced cytotoxicity against cancer cells, primarily through mechanisms involving EGFR inhibition and apoptosis induction .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones have also been explored. In a study assessing the denaturation of protein albumin, several compounds demonstrated significant activity:

CompoundInhibition (%)
4a82.12
4b84.94
4c83.64

These results suggest that the presence of electron-withdrawing groups on the aromatic ring enhances the anti-inflammatory activity of thiazolidinone derivatives .

Antimicrobial Activity

Thiazolidinones have shown promise as antimicrobial agents. For example, certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria:

CompoundMIC (µM)Target Bacteria
3g0.21Pseudomonas aeruginosa
3fNot specifiedEscherichia coli

This indicates that modifications to the thiazolidinone structure can lead to compounds with significant antibacterial properties .

Case Study: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of various thiazolidinone derivatives was conducted using MTT assays across multiple cancer cell lines. The study highlighted that specific substitutions on the thiazolidinone core significantly enhanced cytotoxicity and selectivity towards cancer cells while maintaining low toxicity towards normal cells .

Case Study: Inflammation Model

In an in vivo model assessing inflammation, thiazolidinone derivatives were administered to evaluate their effectiveness in reducing inflammatory markers. The results indicated a dose-dependent reduction in pro-inflammatory cytokines, suggesting their potential as therapeutic agents in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of thiazolidinone derivatives with biological targets such as COX-1 and EGFR. These studies provide insights into the binding affinities and interactions at the molecular level:

  • COX-1 Inhibition : Some derivatives exhibited superior binding affinities compared to standard anti-inflammatory drugs like ibuprofen.
  • EGFR Binding : Docking results indicated strong interactions between thiazolidinones and EGFR, correlating with observed biological activities .

Q & A

Q. What are the optimal synthetic routes for 5-thiazolidinone derivatives, and how can reaction conditions be systematically optimized?

The synthesis typically involves condensation of substituted aldehydes with thiosemicarbazide under acidic conditions, forming a Schiff base intermediate that cyclizes into the thiazolidinone ring. Key parameters include:

  • Solvent selection : A DMF-acetic acid mixture (1:2 v/v) enhances cyclization efficiency, while ethanol/methanol is suitable for milder conditions .
  • Reagent ratios : A 1:1 molar ratio of thiosemicarbazide to chloroacetic acid, with excess sodium acetate (2:1) to drive the reaction .
  • Heating duration : Reflux for 2–4 hours ensures completion, with cooling to precipitate the product . For optimization, use fractional factorial design to test variables like solvent polarity, temperature, and catalyst load.

Q. How can structural features of this compound be characterized to confirm regiochemistry and stereochemistry?

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC deposition codes as in ) .
  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR shifts for Z/E isomer differentiation (e.g., aromatic proton deshielding in Z-isomers) .
  • FT-IR : Confirm thioxo group presence via S-H stretches (~2500–2600 cm1^{-1}) and C=O/C=N vibrations .
    • HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]+^+ or [M−I]+^+ for iodinated analogs) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and guide experimental design for novel analogs?

  • Quantum chemical calculations : Use density functional theory (DFT) to map energy profiles for cyclization steps, identifying transition states and intermediates .
  • Reaction path search : Combine artificial force-induced reaction (AFIR) methods with experimental validation to screen solvent effects and substituent impacts on yield .
  • Machine learning : Train models on existing thiazolidinone datasets to predict regioselectivity in aldehyde-thiosemicarbazide condensations .

Q. How to resolve contradictions between computational predictions and experimental outcomes (e.g., unexpected byproducts)?

  • Multi-step validation : Cross-validate computational results with controlled experiments (e.g., isolating intermediates via TLC or column chromatography) .
  • Byproduct analysis : Use GC-MS or 1H^1H-NMR to identify side products (e.g., oxidized quinones or deiodinated derivatives) and adjust reaction conditions (e.g., inert atmosphere for oxidation-prone substrates) .
  • Parameter refinement : Recalibrate computational models using experimental activation energies from differential scanning calorimetry (DSC) .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield and purity?

  • Mixing efficiency : Use baffled reactors to ensure homogeneous distribution of reagents in viscous solvent systems (e.g., DMF-acetic acid) .
  • Heat transfer : Optimize jacket temperature control during exothermic cyclization steps to prevent thermal degradation .
  • Separation technologies : Implement membrane filtration or centrifugal separation for rapid product isolation, minimizing exposure to acidic conditions .

Data Analysis and Comparative Studies

Q. How do structural modifications (e.g., iodine substitution) influence bioactivity or reactivity compared to similar thiazolidinones?

  • Comparative reactivity : Iodine at the 3-position increases electrophilicity, enhancing nucleophilic aromatic substitution (SNAr) rates vs. methoxy or methyl analogs .
  • Bioactivity correlation : Use molecular docking to assess binding affinity changes in target enzymes (e.g., tyrosine kinase inhibition) .
  • Stability studies : Monitor hydrolytic degradation via accelerated stability testing (40°C/75% RH) and compare half-lives across derivatives .

Q. What methodologies enable efficient analysis of reaction kinetics and mechanistic pathways?

  • In situ monitoring : Employ Raman spectroscopy or UV-vis spectrophotometry to track intermediate formation in real time .
  • Isotopic labeling : Use 18O^{18}O-labeled water or 13C^{13}C-enriched aldehydes to trace oxygen/carbon pathways during cyclization .
  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D values to distinguish rate-determining steps (e.g., proton transfer vs. ring closure) .

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